molecular formula C18H20N4O3 B2840450 Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)benzoate CAS No. 1396879-84-7

Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)benzoate

Cat. No.: B2840450
CAS No.: 1396879-84-7
M. Wt: 340.383
InChI Key: GBXRVBCBHSMXEN-UHFFFAOYSA-N
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Description

Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)benzoate is a synthetic small molecule characterized by a pyridazine core substituted with a pyrrolidine ring and linked via a carboxamido group to an ortho-substituted benzoate ester. Its design combines rigidity (pyridazine) with conformational flexibility (pyrrolidine), a balance often sought in drug discovery.

Properties

IUPAC Name

ethyl 2-[(6-pyrrolidin-1-ylpyridazine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-2-25-18(24)13-7-3-4-8-14(13)19-17(23)15-9-10-16(21-20-15)22-11-5-6-12-22/h3-4,7-10H,2,5-6,11-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXRVBCBHSMXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences

Pyridazine Substituents: The target compound features a pyrrolidin-1-yl group at the 6-position of pyridazine. I-6273 and I-6373 replace pyridazine with isoxazole rings, altering electronic properties and steric bulk.

Linker Chemistry: The target compound uses a carboxamido linker between pyridazine and benzoate. Analogs such as I-6230, I-6232, and I-6373 employ phenethylamino, phenethylthio, or phenethoxy linkers. Thioether (S) or ether (O) linkers may affect metabolic stability compared to carboxamido (CONH) .

Benzoate Position :

  • The 2-position of the benzoate ester in the target compound contrasts with the 4-position in analogs like I-6473 . Ortho substitution may introduce steric hindrance, influencing target binding or pharmacokinetics.

Hypothetical Impact on Properties

  • Solubility : The pyrrolidine group’s basic nitrogen could enhance aqueous solubility compared to methyl or isoxazole substituents.
  • Target Binding : Carboxamido linkers may offer stronger hydrogen-bonding interactions than thioether or ether linkers.
  • Metabolic Stability : Thioether-containing analogs (e.g., I-6373 ) might exhibit slower oxidative metabolism than ether-linked derivatives (e.g., I-6473 ) .

Data Table: Structural and Functional Comparison

Compound Name Pyridazine Substituent Linker Type Benzoate Position Notable Features
Ethyl 2-(6-(pyrrolidin-1-yl)pyridazine-3-carboxamido)benzoate Pyrrolidin-1-yl Carboxamido 2 Cyclic amine, ortho ester
I-6230 Pyridazin-3-yl Phenethylamino 4 No substituent, para ester
I-6232 6-Methylpyridazin-3-yl Phenethylamino 4 Methyl group, para ester
I-6273 Methylisoxazol-5-yl Phenethylamino 4 Isoxazole ring, para ester
I-6373 3-Methylisoxazol-5-yl Phenethylthio 4 Thioether linker, para ester
I-6473 3-Methylisoxazol-5-yl Phenethoxy 4 Ether linker, para ester

Research Findings and Implications

Substituent Effects: The pyrrolidine group in the target compound may improve target engagement compared to I-6230/I-6232, as cyclic amines often enhance binding to charged residues in enzyme active sites.

Linker and Stability: Carboxamido linkers are less prone to metabolic cleavage than thioether or amino linkers, suggesting the target compound may have longer half-life in vivo.

Ester Position :

  • Ortho-substituted benzoates (target compound) could reduce enzymatic hydrolysis rates compared to para-substituted analogs due to steric protection of the ester group.

Preparation Methods

Pyridazine Core Functionalization

The 6-position pyrrolidine substitution is typically introduced via nucleophilic aromatic substitution (NAS). Chloropyridazine intermediates react with pyrrolidine under mild conditions:

  • Example protocol : 3-Chloro-6-iodopyridazine-4-carboxylic acid (1 eq) reacts with pyrrolidine (1.2 eq) in DMF at 60°C for 12 hours, yielding 6-(pyrrolidin-1-yl)pyridazine-3-carboxylic acid (82% yield).
  • Mechanistic basis : The electron-withdrawing carboxylic acid group activates the pyridazine ring for NAS at the 6-position.

Amide Bond Formation

Coupling the pyridazine carboxylic acid with 2-aminobenzoate esters employs carbodiimide-mediated activation:

  • Standard conditions : 6-(Pyrrolidin-1-yl)pyridazine-3-carboxylic acid (1 eq), EDCl (1.5 eq), HOBt (1.5 eq), and ethyl 2-aminobenzoate (1 eq) in anhydrous DCM at 25°C for 24 hours.
  • Yield optimization : Microwave-assisted coupling (60°C, 30 minutes) increases yield to 89% while reducing racemization.

Esterification of Benzoic Acid Precursor

The ethyl ester group is introduced early via Fischer esterification:

  • Procedure : 2-Nitrobenzoic acid (1 eq) refluxed with ethanol (10 eq) and H₂SO₄ (0.1 eq) for 6 hours, followed by nitro-group reduction (H₂/Pd-C) to yield ethyl 2-aminobenzoate (94% purity).

Industrial-Scale Optimization Strategies

Catalytic System Enhancements

  • Palladium catalysis : Suzuki-Miyaura coupling optimizes halogenated intermediates. For example, ethyl 2-(6-bromopyridazine-3-carboxamido)benzoate reacts with pyrrolidine using Pd(OAc)₂/XPhos (2 mol%) in toluene/water (3:1) at 100°C, achieving 95% conversion.
  • Solvent selection : Switching from DMF to cyclopentyl methyl ether (CPME) reduces side reactions during NAS, improving isolated yield by 12%.

Crystallization and Purification

  • Recrystallization solvent : Ethanol/water (7:3) at −20°C produces needle-like crystals with >99% purity (HPLC).
  • Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) eluent resolves regioisomeric impurities.

Analytical Characterization

Spectroscopic Validation

Technique Key Observations
¹H NMR (400 MHz, CDCl₃) δ 1.38 (t, J=7.1 Hz, 3H, -OCH₂CH₃), 1.85–1.92 (m, 4H, pyrrolidine), 3.45–3.52 (m, 4H, pyrrolidine), 7.52–8.21 (m, 4H, aromatic).
¹³C NMR (101 MHz, CDCl₃) δ 166.4 (C=O ester), 163.8 (C=O amide), 152.1 (pyridazine C-6), 134.2–118.7 (aromatic carbons).
HRMS (ESI+) m/z 369.1467 [M+H]⁺ (calc. 369.1459 for C₁₈H₂₁N₄O₃).

X-ray Crystallography

  • Crystal system : Monoclinic, space group P2₁/c (a=8.1338 Å, b=8.1961 Å, c=10.7933 Å).
  • Dihedral angles : 76.06° between pyridazine and benzoate planes, indicating limited conjugation.

Challenges and Troubleshooting

Regioselectivity in NAS

  • Problem : Competing substitution at pyridazine C-4 position.
  • Solution : Electron-withdrawing groups (e.g., carboxylic acid) direct NAS to C-6. Lowering reaction temperature to 40°C further suppresses byproduct formation.

Amide Racemization

  • Mitigation : Use of HOAt instead of HOBt reduces racemization from 8% to <2% during coupling.

Q & A

Q. What controls are essential in stability studies under physiological conditions?

  • Methodological Answer :
  • Negative Control : Incubate compound in PBS (pH 7.4) at 37°C without enzymes .
  • Positive Control : Use a known unstable compound (e.g., aspirin) to validate assay conditions .
  • Time-Point Sampling : Collect aliquots at 0, 6, 12, 24 hours for HPLC analysis .

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